Cas no 821-11-4 (trans-2-Butene-1,4-diol)

trans-2-Butene-1,4-diol structure
trans-2-Butene-1,4-diol structure
Product Name:trans-2-Butene-1,4-diol
CAS-Nr.:821-11-4
MF:C4H8O2
MW:88.1051216125488
MDL:MFCD00063207
CID:724205
PubChem ID:175854
Update Time:2025-11-02

trans-2-Butene-1,4-diol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Butene-1,4-diol,(2E)-
    • trans-2-Butene-1,4-diol
    • (+-)-2t-Brom-cyclopropan-r-carbonsaeure
    • (+-)-trans-2-Brom-cyclopropancarbonsaeure
    • (1SR,2RS)-2-bromocyclopropanecarboxylic acid
    • (E)-1,4-dihydroxy-2-butene
    • (E)-2-butene-1,4-diol
    • 2-BUTENE-1,4-DIOL
    • cis 2-butene-1,4-diol
    • Cyclopropanecarboxylicacid,2-bromo
    • trans-1,4-dihydroxy-2-butene
    • trans-2-bromocyclopropanecarboxylic acid
    • Penitricin C
    • trans-2-Buten-1,4-diol
    • (E)2-Butene-1,4-Diol
    • (E)-but-2-ene-1,4-diol
    • but-2-ene-1,4-diol
    • 2-butene-1,4-diol, (2E)-
    • Agrisynth B2D
    • Caswell No. 120
    • (2E)-2-Butene-1,4-diol
    • 2-Butene, 1,4-dihydroxy-
    • 2-Buten-1,4-diol
    • (2E)-but-2-ene-1,4-diol
    • 1,4-DIHYDROXY-2-BUTENE
    • EPA Pesticide Chemical Code 220100
    • ORTVZLZNOYNASJ-OWOJBTEDSA-N
    • 0P6354W2W1
    • 2-Butene-1,4-diol,c&t
    • (2E)-2-Butene-1
    • (2E)-2-Butene-1,4-diol (ACI)
    • 2-Butene-1,4-diol, (E)- (8CI)
    • 2-Butene-1,4-diol, trans- (6CI)
    • MDL: MFCD00063207
    • Inchi: 1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+
    • InChI-Schlüssel: ORTVZLZNOYNASJ-OWOJBTEDSA-N
    • Lächelt: C(/CO)=C\CO

Berechnete Eigenschaften

  • Genaue Masse: 88.05240
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 6
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 34.8
  • XLogP3: -0.8
  • Topologische Polaroberfläche: 40.5

Experimentelle Eigenschaften

  • Dichte: 1.059±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 25°C(lit.)
  • Siedepunkt: 127°C/10mmHg(lit.)
  • Flammpunkt: 85.4±16.4 ºC,
  • Brechungsindex: 1.502 (589.3 nm 20 ºC)
  • Löslichkeit: Löslich (236 g/l) (25°C),
  • PSA: 40.46000
  • LogP: -0.47280

trans-2-Butene-1,4-diol Sicherheitsinformationen

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Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B863479-5g
trans-2-Butene-1,4-diol
821-11-4 >95.0%(GC)
5g
¥639.00 2022-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3384-5g
trans-2-Butene-1,4-diol
821-11-4 95.0%(GC)
5g
¥2120.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3384-1g
trans-2-Butene-1,4-diol
821-11-4 95.0%(GC)
1g
¥495.0 2022-05-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13720-5g
(E)-But-2-ene-1,4-diol
821-11-4 95%
5g
¥340.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13720-250mg
(E)-But-2-ene-1,4-diol
821-11-4 95%
250mg
¥44.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13720-25g
(E)-But-2-ene-1,4-diol
821-11-4 95%
25g
¥1321.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13720-1g
(E)-But-2-ene-1,4-diol
821-11-4 95%
1g
¥73.0 2023-09-06
ChemScence
CS-B0322-1g
(E)-But-2-ene-1,4-diol
821-11-4 ≥98.0%
1g
$29.0 2022-04-26
ChemScence
CS-B0322-5g
(E)-But-2-ene-1,4-diol
821-11-4 ≥98.0%
5g
$48.0 2022-04-26
ChemScence
CS-B0322-10g
(E)-But-2-ene-1,4-diol
821-11-4 ≥98.0%
10g
$86.0 2022-04-26

trans-2-Butene-1,4-diol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  neutralized
Referenz
Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology
Rodriguez, Rodrigo A.; et al, Journal of the American Chemical Society, 2014, 136(43), 15403-15413

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride ;  1 h, -60 °C → -20 °C
Referenz
Synthetic scheme for the preparation of 13C-labeled 2,7-dimethylocta-2,4,6-triene-1,8-dial, the central part of carotenoids
Van Wijk, Arjan A. C.; et al, European Journal of Organic Chemistry, 2002, (24), 4217-4221

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Silica
Referenz
A new, facile method for detrifluoroacetylation of esters with triethylamine pretreated silica gel
Ou, Ligong; et al, Organic Preparations and Procedures International, 1999, 31(3), 333-335

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Water Solvents: Water
Referenz
Preparation of 2-butene-1,4-diol based on 1,4-dichloro-2-butene
Ovchinnikova, T. F.; et al, Osnovn. Organ. Sintez i Neftekhimiya, 1977, (7), 49-53

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Ruthenium(1+), dichloro[1-[2,6-dimethyl-4-(trimethylammonio)phenyl]-3,5,5-trimet… Solvents: Isopropanol ;  3 h, rt
Referenz
Towards Sustainable Catalysis - Highly Efficient Olefin Metathesis in Protic Media Using Phase Labelled Cyclic Alkyl Amino Carbene (CAAC) Ruthenium Catalysts
Nagyhazi, Marton; et al, ChemCatChem, 2020, 12(7), 1953-1957

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Ruthenate(1-), [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][[5-(2-carb… (PEGA resin supported) Solvents: Water-d2
Referenz
A solid-supported phosphine-free ruthenium alkylidene for olefin metathesis in methanol and water
Connon, Stephen J.; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1873-1876

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  2 h, -10 °C; 16 h, rt
Referenz
Synthesis, radiosynthesis and in vivo preliminary evaluation of [11C]LBT-999, a selective radioligand for the visualization of the dopamine transporter with PET
Dolle, Frederic; et al, Bioorganic & Medicinal Chemistry, 2006, 14(4), 1115-1125

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ,  Benzene ;  reflux
Referenz
Solid-phase access to polyhydroxypyrrolizidines by 1,3-dipolar cycloaddition of (S)-3-alkoxypyrroline N-oxide to maleate and crotonate derivatives
Pisaneschi, Federica; et al, Tetrahedron Letters, 2002, 43(33), 5711-5714

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(4-methoxy-2-quinolinecarboxylato-κN1… Solvents: Water-d2 ;  > 1 h, rt
Referenz
Polycondensation of Butenediol: Synthesis of Telechelic 2-Butene-1,4-diol Oligomers
Kiesewetter, Matthew K.; et al, Journal of the American Chemical Society, 2011, 133(41), 16390-16393

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide Solvents: Tetrahydrofuran ;  14 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  neutralized
Referenz
Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology
Rodriguez, Rodrigo A.; et al, Journal of the American Chemical Society, 2014, 136(43), 15403-15413

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 36 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ,  Water ;  0 °C; 30 min, rt
Referenz
Design and synthesis of a nucleoside and a phosphonate analogue constructed on a branched-threo-tetrofuranose skeleton
Kiran, Y. B.; et al, Tetrahedron Letters, 2013, 54(30), 3949-3952

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  16 h, 65 °C
Referenz
First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4
Nshimiyimana, Robert; et al, RSC Advances, 2022, 12(19), 11613-11618

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Synthesis of stereodefined polysubstituted olefins. 1. Sequential intermolecular reactions involving selective, stepwise insertion of Pd(0) into allylic and vinylic halide bonds. The stereoselective synthesis of disubstituted olefins
Organ, Michael G.; et al, Journal of Organic Chemistry, 2000, 65(23), 7959-7970

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: Diethyl ether ,  Ethanol ;  16 h, reflux; cooled
Referenz
Synthesis, Fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-Fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4'-halophenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Brain Dopamine Transporter with Positron Emission Tomography
Stehouwer, Jeffrey S.; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5549-5557

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: (SP-5-41)-Dichloro[[2-(1-methylethoxy-κO)phenyl]methylene-κC][4-[97-(tricyclo[3.… Solvents: Water-d2 ;  24 h, rt
Referenz
Removable Water-Soluble Olefin Metathesis Catalyst via Host-Guest Interaction
Kim, Cheoljae ; et al, Organic Letters, 2018, 20(3), 736-739

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Trichloroacetonitrile Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  5 min, 0 °C; 40 min, 0 °C; 5 min, rt
1.3 Reagents: Boron trifluoride etherate ;  overnight, rt
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  overnight, rt
Referenz
Solid-phase synthesis of decalin scaffolds by Robinson annulation with immobilized Nazarov reagents
Roettger, Svenja; et al, European Journal of Organic Chemistry, 2006, (9), 2093-2099

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
Action of lithium aluminum hydride on acetylenic acids
Benedict, Glen E.; et al, Journal of the American Chemical Society, 1951, 73, 5444-5

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  21 h, reflux
Referenz
Allyl sulphides in olefin metathesis: catalyst considerations and traceless promotion of ring-closing metathesis
Edwards, Grant A.; et al, Chemical Communications (Cambridge, 2015, 51(3), 515-518

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… ,  1H-Imidazolium, 1,1′-[(25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,… Solvents: Water-d2 ;  24 h, 45 °C
Referenz
Metathesis in pure water mediated by supramolecular additives
Brendgen, Thomas; et al, Advanced Synthesis & Catalysis, 2009, 351(3), 303-307

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride
Referenz
The regio- and stereochemistry of 1,3-dipolar cycloaddition of a chiral methylenenitrone to 1,2-disubstituted alkenes
Ali, Shaikh A.; et al, Journal of Chemical Research, 2008, (1), 38-47

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C; 0 °C → rt; 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium sulfate Solvents: Water
Referenz
Dual Palladium(II)/Tertiary Amine Catalysis for Asymmetric Regioselective Rearrangements of Allylic Carbamates
Bauer, Johannes Moritz ; et al, Chemistry - A European Journal, 2016, 22(16), 5767-5777

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones
Orac, Crina M., 2009, , 71(2),

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: 2,6-Lutidine ,  4-(Dimethylamino)pyridine ,  1,3-Dichloro-1,1,3,3-tetrakis(1-methylethyl)disiloxane Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: 2,6-Lutidine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
1.3 Reagents: Formic acid Solvents: Dichloromethane ;  10 min, rt
Referenz
Solid-phase synthesis of decalin scaffolds by Robinson annulation with immobilized Nazarov reagents
Roettger, Svenja; et al, European Journal of Organic Chemistry, 2006, (9), 2093-2099

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Solvents: Acetic acid ;  21 h, reflux; reflux → rt
2.1 Catalysts: Hydrochloric acid Solvents: Diethyl ether ,  Ethanol ;  16 h, reflux; cooled
Referenz
Synthesis, Fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-Fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4'-halophenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Brain Dopamine Transporter with Positron Emission Tomography
Stehouwer, Jeffrey S.; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5549-5557

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Chloroacetone Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ;  5 min, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  12 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  10 h, rt
2.2 Reagents: Methanol Solvents: Toluene ,  Water
Referenz
Increasing the Efficiency of the Transannular Diels-Alder Strategy via Palladium(II)-Catalyzed Macrocyclizations
Iafe, Robert G.; et al, Organic Letters, 2013, 15(3), 582-585

trans-2-Butene-1,4-diol Raw materials

trans-2-Butene-1,4-diol Preparation Products

trans-2-Butene-1,4-diol Lieferanten

Amadis Chemical Company Limited
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(CAS:821-11-4)trans-2-Butene-1,4-diol
Bestellnummer:A848856
Bestandsstatus:in Stock
Menge:100g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:22
Preis ($):636.0/159.0
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Amadis Chemical Company Limited
(CAS:821-11-4)trans-2-Butene-1,4-diol
A848856
Reinheit:99%/99%
Menge:100g/25g
Preis ($):636.0/159.0
Email